molecular formula C18H23N7O3 B5601970 4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine

4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine

Cat. No.: B5601970
M. Wt: 385.4 g/mol
InChI Key: LFNBSJVJJCDYOO-UHFFFAOYSA-N
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Description

4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine is a useful research compound. Its molecular formula is C18H23N7O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18623762 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds with Biological Activity

Research has led to the synthesis of novel compounds incorporating the morpholine and piperazine moieties, showing significant potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and have demonstrated promising activity, highlighting their potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Antibacterial Agents

Oxazolidinones, featuring morpholine derivatives, have been investigated for their antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. These studies contribute to the development of new antibiotics capable of addressing the growing concern of antibiotic resistance (Tucker et al., 1998).

Applications in Cancer Research

The compound has been explored as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components in the PI3K pathway implicated in many cancers. Studies have characterized its absorption, disposition, and efficacy in preclinical models, supporting its potential for clinical development in cancer therapy (Salphati et al., 2012).

Antihypertensive Agent Synthesis

Research into the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has been conducted, with some compounds showing promising antihypertensive activity. This highlights the chemical's potential for contributing to the development of new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antinociceptive and Antiparkinsonian Activities

Compounds derived from this chemical structure have been synthesized and evaluated for their antinociceptive and antiparkinsonian activities, demonstrating the versatility of this chemical in contributing to various areas of drug development (Amr, Maigali, & Abdulla, 2008).

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3/c26-17(14-28-18-19-4-1-5-20-18)25-8-6-23(7-9-25)15-2-3-16(22-21-15)24-10-12-27-13-11-24/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNBSJVJJCDYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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